molecular formula C8H16N2O B13191451 4-(3-Methylazetidin-3-yl)morpholine

4-(3-Methylazetidin-3-yl)morpholine

Cat. No.: B13191451
M. Wt: 156.23 g/mol
InChI Key: RALLCHJTUDTVCG-UHFFFAOYSA-N
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Description

4-(3-Methylazetidin-3-yl)morpholine is a heterocyclic compound that features both a morpholine and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylazetidin-3-yl)morpholine typically involves the reaction of morpholine with 3-methylazetidine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylazetidin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

4-(3-Methylazetidin-3-yl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylazetidin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Methylazetidin-3-yl)morpholine include other morpholine derivatives and azetidine-containing compounds. Examples include:

  • 4-(2-Methylazetidin-2-yl)morpholine
  • 4-(3-Ethylazetidin-3-yl)morpholine

Uniqueness

This compound is unique due to the presence of both a morpholine and an azetidine ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-(3-methylazetidin-3-yl)morpholine

InChI

InChI=1S/C8H16N2O/c1-8(6-9-7-8)10-2-4-11-5-3-10/h9H,2-7H2,1H3

InChI Key

RALLCHJTUDTVCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)N2CCOCC2

Origin of Product

United States

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